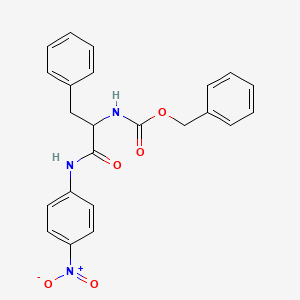

N-Cbz-L-phenylalanine 4-nitroanilide

Description

N-Cbz-L-phenylalanine 4-nitroanilide is a synthetic peptide derivative widely employed in biochemistry and medicinal chemistry, primarily for the quantitative analysis of protease and peptidase activity. Its utility stems from its function as a chromogenic substrate, a compound that yields a colored product upon enzymatic action. This property allows researchers to easily measure the rate of an enzymatic reaction by monitoring the color change over time. Specifically, it is recognized and cleaved by certain proteolytic enzymes, releasing a yellow-colored molecule that can be quantified using spectrophotometry. This makes it an invaluable reagent for enzyme assays, inhibitor screening, and kinetic studies.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c27-22(24-19-11-13-20(14-12-19)26(29)30)21(15-17-7-3-1-4-8-17)25-23(28)31-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPHGMKKKDRFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Chemical Derivatization of N Cbz L Phenylalanine 4 Nitroanilide

Established Synthetic Routes for Amino Acid Arylamides

The synthesis of amino acid arylamides, such as N-Cbz-L-phenylalanine 4-nitroanilide, presents a chemical challenge primarily due to the low nucleophilicity of the aromatic amine's amino group. nih.govnih.gov This is further compounded in the case of 4-nitroaniline (B120555) by the electron-withdrawing nature of the nitro group, which deactivates the amino group for acylation. nih.gov Consequently, standard peptide coupling methods often result in low yields. nih.govmaastrichtuniversity.nl

Various coupling agents common in peptide synthesis have been employed to facilitate the formation of the amide bond between a protected amino acid and an arylamine. However, methods using dicyclohexylcarbodiimide (B1669883) (DCC), DCC with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or mixed anhydride (B1165640) approaches have shown limited success, with yields often ranging from 30-58%. nih.govmaastrichtuniversity.nl The use of more reactive species like acyl chlorides can improve yields but introduces a significant risk of racemization, compromising the optical purity of the product. nih.govmaastrichtuniversity.nl

To overcome these limitations, phosphorus-based reagents have been explored. Phosphorus pentoxide and phosphorus trichloride (B1173362) were used in early syntheses, but these methods are often limited to amino acids with acid-resistant protecting groups and may also lead to racemization. nih.gov A more effective method involves using phosphorus oxychloride in pyridine, which has proven to be a powerful condensing agent for this transformation. maastrichtuniversity.nl This approach is compatible with a wider range of N-protecting groups, including the base-labile Fmoc group. maastrichtuniversity.nlmaastrichtuniversity.nl

A novel, high-yield method involves a selenocarboxylate/azide amidation reaction. nih.gov This technique proceeds through an in situ formation of a selenocarboxylate intermediate from the protected amino acid, which then reacts with an azide. This method is advantageous due to its high yields, mild reaction conditions, and compatibility with common protecting groups like Boc, Fmoc, and Cbz. nih.gov

| Coupling Method | Typical Yields | Key Advantages | Key Disadvantages |

| DCC, Mixed Anhydride | 30-58% | Readily available reagents | Low yields, side reactions |

| Acyl Chlorides | Moderate to High | High reactivity | High risk of racemization |

| Phosphorus Oxychloride | Good | Effective for poorly nucleophilic amines | Requires careful control |

| Selenocarboxylate/Azide | Excellent | High yields, mild conditions, broad compatibility | Involves selenium reagents |

A particularly convenient and efficient method for the synthesis of amino acid arylamides utilizes a combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (MeIm) in a solvent like dichloromethane (B109758). organic-chemistry.orgthieme-connect.com This approach has been shown to produce N-Cbz-protected amino acid arylamides in high yields (often 77-90%) without significant racemization. organic-chemistry.orgresearchgate.net

The reaction is presumed to proceed through a mixed anhydride of the carboxylic acid with methanesulfonyl chloride. thieme-connect.com N-methylimidazole serves a dual role: it acts as a base to scavenge the HCl produced during the formation of the mixed anhydride, and it facilitates the subsequent reaction with the arylamine. researchgate.net This method is effective even for sterically hindered amino acids and weakly nucleophilic arylamines like p-nitroaniline. organic-chemistry.orgthieme-connect.com Optimization studies have shown that the choice of base and solvent is critical, with N-methylimidazole and dichloromethane providing superior results compared to other bases like triethylamine (B128534) or pyridine. organic-chemistry.orgthieme-connect.com Chiral HPLC analysis has confirmed that the enantiomeric excess of the products is typically above 99.5%, indicating the mildness of the conditions and the retention of stereochemical integrity. organic-chemistry.org

Specific Synthesis of this compound and Related Aminoacyl p-Nitroanilides

The synthesis of this compound specifically involves the coupling of N-Cbz-L-phenylalanine with p-nitroaniline. Given the low nucleophilicity of p-nitroaniline, the direct acylation methods mentioned above are often problematic. nih.gov

The MsCl/MeIm method is well-suited for this specific synthesis, providing a high-yield and racemization-free route. organic-chemistry.orgresearchgate.net The general procedure involves dissolving the N-Cbz-L-phenylalanine and N-methylimidazole in dichloromethane, cooling the mixture, and then adding methanesulfonyl chloride to form the active intermediate. After a short stirring period, p-nitroaniline is added, and the reaction is allowed to proceed to completion at room temperature. thieme-connect.com

Another powerful method is the use of phosphorus oxychloride in pyridine. maastrichtuniversity.nl This reagent effectively activates the carboxyl group of N-Cbz-L-phenylalanine, enabling it to react with the poorly nucleophilic p-nitroaniline. This approach has been successfully used to create a variety of aminoacyl p-nitroanilides, which serve as crucial synthons for building more complex chromogenic peptide substrates. maastrichtuniversity.nl

| Reagent/Method | Solvent | Typical Yield (%) | Racemization |

| MsCl / N-Methylimidazole | Dichloromethane | 80-90% | Negligible (<0.5%) |

| Phosphorus Oxychloride | Pyridine | Good to Excellent | Low, controllable |

| DCC / HOBt | Various | 30-58% | Varies |

Strategies for Derivatization and Analog Generation

This compound serves as a scaffold for creating new substrates with altered properties. Modifications can be made to the phenylalanine side chain, the N-terminal protecting group, or by replacing the p-nitroanilide group with other reporter moieties. For instance, introducing substituents on the phenyl ring of phenylalanine can probe the steric and electronic requirements of an enzyme's active site. Changing the N-terminal Cbz group to other protecting groups can alter the substrate's solubility and kinetic parameters.

The chromogenic pNA group can be replaced with a fluorogenic group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), to create fluorescent substrates. peptide.co.jp These substrates offer significantly higher sensitivity in enzyme assays. The synthetic methodologies developed for p-nitroanilides, such as the selenocarboxylate/azide amidation, are often directly applicable to the synthesis of these fluorescent analogs. nih.gov

One of the most significant applications of this compound and related aminoacyl p-nitroanilides is their use as building blocks for longer, more specific peptide substrates. peptide.co.jpnih.gov The aminoacyl p-nitroanilide serves as the C-terminal residue (the P1 residue in protease substrate nomenclature), which is recognized by the enzyme and where cleavage occurs. nih.gov

After the synthesis of the initial aminoacyl p-nitroanilide, the N-terminal protecting group (e.g., Cbz, Boc, or Fmoc) can be selectively removed. maastrichtuniversity.nlmaastrichtuniversity.nl The resulting free amine can then be coupled with another protected amino acid or a peptide fragment using standard peptide synthesis techniques. This stepwise elongation allows for the construction of a wide array of peptide p-nitroanilides designed to be highly specific for a particular protease. nih.gov For example, substrates for thrombin and Factor Xa have been synthesized using H-D-Phe-Pip-Arg-pNA and Bz-Ile-Glu-Gly-Arg-pNA, respectively, starting from the corresponding amino acid p-nitroanilides. maastrichtuniversity.nl This modular approach provides a powerful tool for studying enzyme specificity and for developing diagnostic assays. nih.gov

Role of the N-Cbz Protecting Group in Synthetic Strategies and Compound Stability

The N-Cbz group, also known as the Z-group in honor of Zervas, is an amine protecting group that forms a carbamate (B1207046) linkage. scientificupdate.com Its widespread use stems from its stability under a range of reaction conditions and the predictability of its cleavage. In the context of this compound, the Cbz group serves to mask the nucleophilicity of the alpha-amino group of L-phenylalanine. This protection is crucial as it prevents unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group and subsequent coupling reactions.

The stability of the Cbz group is a key feature. It is generally stable to basic and mildly acidic conditions, which allows for the selective deprotection of other protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, elsewhere in the molecule. This orthogonality is a critical aspect of modern synthetic strategies, enabling the construction of complex peptides in a controlled, stepwise manner. scientificupdate.com

Protecting Group Applications in Targeted Peptide Synthesis

In targeted peptide synthesis, the primary goal is the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of another. The N-Cbz group on this compound facilitates this by directing the reactivity. With the amino group protected, the carboxyl group of phenylalanine can be activated, often through the formation of an active ester like the 4-nitroanilide derivative. This activated ester can then react cleanly with the free amino group of another amino acid or peptide, elongating the peptide chain.

The use of this compound and similar active esters is particularly valuable in the synthesis of specific peptide sequences that may act as enzyme substrates or inhibitors. For instance, synthetic peptides with sequences mimicking the cleavage site of procollagen (B1174764) N-protease have been used to study and inhibit the enzyme's activity. nih.gov The synthesis of these targeted peptides relies on the robust protection of the N-terminus by groups like Cbz to ensure the correct sequence is assembled. nih.gov

The choice of the Cbz group also influences the physical properties of the intermediate compounds. N-Cbz protected amino acids are often crystalline solids, which facilitates their purification. Furthermore, the presence of the Cbz group has been shown to reduce the propensity for racemization at the alpha-carbon during the activation and coupling steps, a critical consideration for the synthesis of chirally pure peptides.

Decarbobenzyloxylation Methodologies and Their Mechanistic Implications

Catalytic Hydrogenolysis

The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. lzchemical.com The reaction is generally clean and efficient, proceeding under mild conditions.

The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface. This is followed by hydrogenolysis, where hydrogen atoms are transferred to the substrate, cleaving the C-O bond and liberating the unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine, carbon dioxide, and toluene. taylorfrancis.com

| Parameter | Description |

| Catalyst | Typically 5-10% Palladium on Carbon (Pd/C). Other catalysts like Pd(OH)2/C can also be used. |

| Hydrogen Source | Hydrogen gas (H2) at atmospheric or elevated pressure. |

| Solvent | Commonly alcohols such as methanol (B129727) or ethanol. |

| Temperature | Usually room temperature. |

| Advantages | Mild conditions, clean reaction, high yields. |

| Limitations | Incompatible with sulfur-containing compounds and other reducible functional groups (e.g., alkynes, alkenes, some nitro groups). Catalyst can be poisoned. |

Catalytic Transfer Hydrogenation

A variation of catalytic hydrogenolysis is transfer hydrogenation. This method avoids the use of gaseous hydrogen, which can be advantageous for safety and practical reasons. Instead, a hydrogen donor molecule is used in the presence of a catalyst. acs.org

The mechanism is similar to that of catalytic hydrogenolysis, but the hydrogen is sourced from a donor molecule such as formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene. acs.orgresearchgate.net The catalyst facilitates the transfer of hydrogen from the donor to the Cbz-protected amine.

| Method | Catalyst | Hydrogen Donor | Typical Conditions | Yield (%) | Reference |

| Hydrogenolysis | 10% Pd/C | H₂ (balloon) | MeOH, rt, 45 min | quant. | nih.gov |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH, rt, 3-10 min | 93-98 | researchgate.net |

| Transfer Hydrogenation | Pd/C | 1,4-Cyclohexadiene | EtOH, reflux, 10-30 min | >95 | acs.org |

Acid-Mediated Cleavage

While the Cbz group is stable to mild acids, it can be cleaved under harsher acidic conditions. total-synthesis.com Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or strong Lewis acids like trimethylsilyl (B98337) iodide (TMSI) are effective.

The mechanism with strong protic acids like HBr involves protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon in an SN2 fashion. This releases the carbamic acid, which then decarboxylates. total-synthesis.com Lewis acid-mediated cleavage, for instance with AlCl₃ in a fluorinated solvent, also proceeds effectively, offering good functional group tolerance. thieme-connect.com

| Reagent | Mechanism | Advantages | Disadvantages |

| HBr in Acetic Acid | SN2 attack by bromide on the protonated carbamate. | Effective and well-established. | Harsh conditions can cleave other acid-labile protecting groups. |

| Trimethylsilyl Iodide (TMSI) | Lewis acid activation followed by nucleophilic attack of iodide. | Milder than HBr/AcOH. | The byproduct, benzyl (B1604629) iodide, is a reactive alkylating agent. total-synthesis.com |

| Aluminum Chloride (AlCl₃) | Lewis acid-mediated cleavage. | Cost-effective, good functional group tolerance. thieme-connect.com | Requires stoichiometric amounts of the Lewis acid. |

Nucleophilic Cleavage

More recently, nucleophilic deprotection methods have been developed as milder alternatives, particularly for substrates containing functionalities that are sensitive to reduction or strong acids. chemistryviews.org One such method employs a thiol, like 2-mercaptoethanol, in the presence of a base. nih.gov

The proposed mechanism involves a direct SN2 attack of the thiolate nucleophile at the benzylic carbon of the Cbz group. scientificupdate.com This concerted, backside attack leads to the cleavage of the benzylic C-O bond, forming an amine carbonate intermediate which then decarboxylates to the free amine and a benzylated thiol byproduct. scientificupdate.commasterorganicchemistry.com This method is particularly useful in complex syntheses where chemoselectivity is paramount, as it avoids the use of heavy metals and harsh acids. chemistryviews.org For example, in the synthesis of the drug Adagrasib, a thiol-mediated deprotection was employed to avoid dehalogenation of an aryl chloride present in the molecule. scientificupdate.com

Enzymatic Applications and Substrate Profiling of N Cbz L Phenylalanine 4 Nitroanilide

Utility as a Substrate for Quantitative Protease Activity Determination

N-Cbz-L-phenylalanine 4-nitroanilide is a synthetic chromogenic substrate extensively utilized in biochemistry and molecular biology to assay the activity of proteases, particularly those with chymotrypsin-like specificity. Its utility lies in its ability to be cleaved by these enzymes, releasing a colored product that can be readily quantified. This allows for a straightforward and sensitive method to determine enzyme kinetics and activity.

General Principles of Chromogenic Enzyme Assays

Chromogenic enzyme assays are a fundamental tool for detecting and quantifying enzymatic activity. nih.govacs.org The core principle of these assays revolves around the use of a substrate that, when acted upon by a specific enzyme, undergoes a chemical transformation resulting in a colored product. nih.govnih.gov This substrate, known as a chromogenic substrate, is specifically designed to be recognized and processed by the target enzyme. acs.org

The reaction is typically monitored over time, and the rate of color formation is directly proportional to the activity of the enzyme in the sample. nih.gov This allows for the quantitative determination of enzyme concentration or activity. nih.gov These assays are widely employed in various fields, including clinical diagnostics for disease biomarkers, drug discovery for screening enzyme inhibitors, and in basic research to study enzyme kinetics and specificity. nih.gov The advantages of chromogenic assays include their simplicity, high sensitivity, and amenability to high-throughput screening formats. nih.gov

Spectrophotometric Monitoring of 4-Nitroaniline (B120555) Release

The enzymatic cleavage of this compound by a protease results in the liberation of the chromophore 4-nitroaniline (also known as p-nitroaniline). This product is a yellow-colored compound that exhibits a strong absorbance of light at a specific wavelength, typically around 405-410 nm. nih.gov

By using a spectrophotometer, an instrument that measures the amount of light absorbed by a sample, the concentration of the released 4-nitroaniline can be accurately determined. The increase in absorbance at this wavelength over time is directly proportional to the rate of the enzymatic reaction. This allows for the continuous and real-time monitoring of the protease activity. The Beer-Lambert law is the underlying principle that relates the absorbance of the 4-nitroaniline to its concentration in the solution, enabling the calculation of the reaction velocity and, consequently, the kinetic parameters of the enzyme.

Studies with Serine Proteases

This compound and its analogs are particularly valuable for studying the activity of serine proteases, a large family of enzymes characterized by a serine residue in their active site that plays a key role in catalysis.

Characterization of Chymotrypsin-like Proteases

Chymotrypsin (B1334515) and chymotrypsin-like proteases are a subgroup of serine proteases that preferentially cleave peptide bonds on the carboxyl side of large hydrophobic amino acid residues, such as phenylalanine, tyrosine, and tryptophan. The phenylalanine residue in this compound mimics this natural substrate preference, making it an excellent tool for characterizing the activity of these enzymes.

The hydrolysis of this compound by the well-characterized serine protease, alpha-chymotrypsin, follows Michaelis-Menten kinetics. This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Km value is an indicator of the affinity of the enzyme for the substrate, while the catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

While specific kinetic data for this compound can vary depending on the experimental conditions, studies on the closely related substrate, N-glutaryl-L-phenylalanine p-nitroanilide, provide valuable insights into the kinetic parameters for alpha-chymotrypsin. nih.gov

| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| N-glutaryl-L-phenylalanine p-nitroanilide | Alpha-Chymotrypsin | 0.62 | 0.45 | 726 |

Note: The data presented is for the substrate N-glutaryl-L-phenylalanine p-nitroanilide as a close analog to this compound. nih.gov

The specificity of chymotrypsin-like proteases is largely determined by the amino acid residue at the P1 position of the substrate, which fits into the S1 binding pocket of the enzyme. To investigate this specificity, a common approach is to synthesize a series of chromogenic substrates where the P1 residue is systematically varied. This compound serves as a benchmark substrate in these studies, representing a preferred aromatic P1 residue.

By comparing the rates of hydrolysis of these different substrates, a detailed profile of the enzyme's P1 substrate preference can be established. This information is crucial for understanding the biological role of the protease and for the design of specific inhibitors. The kinetic parameters, Km and kcat, are determined for each substrate, and the specificity constant (kcat/Km) is used as a measure of the enzyme's catalytic efficiency for that particular P1 residue.

Below is a table summarizing the kinetic parameters for the hydrolysis of various p-nitroanilide substrates with different P1 residues by human chymotrypsin B1 (CTRB1), illustrating the enzyme's preference for large hydrophobic and aromatic residues.

| P1 Residue | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Phenylalanine (Phe) | Suc-Ala-Ala-Pro-Phe-pNA | 40 | 60 | 1,500,000 |

| Tyrosine (Tyr) | Suc-Ala-Ala-Pro-Tyr-pNA | 20 | 70 | 3,500,000 |

| Tryptophan (Trp) | Suc-Ala-Ala-Pro-Trp-pNA | 10 | 50 | 5,000,000 |

| Leucine (B10760876) (Leu) | Suc-Ala-Ala-Pro-Leu-pNA | 300 | 30 | 100,000 |

| Methionine (Met) | Suc-Ala-Ala-Pro-Met-pNA | 400 | 20 | 50,000 |

Influence of Environmental Factors (e.g., pH, Surfactants, Salts) on Catalytic Efficiency

The catalytic efficiency of enzymes in hydrolyzing this compound and similar substrates is profoundly influenced by environmental conditions such as pH, the presence of surfactants, and salt concentration. These factors can alter the enzyme's conformation, the ionization state of active site residues, and substrate availability, thereby modulating kinetic parameters.

pH: The hydrogen ion concentration is a critical factor governing enzymatic activity. For serine proteases like trypsin and chymotrypsin, the pH profile of activity is typically bell-shaped, reflecting the ionization states of key catalytic residues. Studies on the trypsin-catalyzed hydrolysis of a similar substrate, N-α-benzyloxycarbonyl-l-lysine p-nitroanilide, have shown that the catalytic efficiency (kcat/KM) is maximal at alkaline pH values and decreases significantly as the pH becomes more acidic. nih.govacs.orgresearchgate.netresearchgate.net This pH dependence is linked to the pKa values of the active site residues, specifically histidine-57 (pKa ≈ 6.75) and aspartate-189 (pKa ≈ 4.10). acs.orgresearchgate.net Protonation of either of these residues leads to a loss of catalytic activity. acs.orgresearchgate.net For instance, the acylation rate constant (k2) is dependent on two pKa values of approximately 4.81 and 4.23, assigned to the oxyanion of the tetrahedral intermediate and the aspartate-189 residue, respectively. acs.orgresearchgate.net Similarly, a chymotrypsin-like serine protease isolated from the archaeon Thermoplasma volcanium exhibited an optimal pH of 7.0 for the hydrolysis of N-succinyl-L-phenylalanine-p-nitroanilide, retaining over 80% of its activity between pH 6.0 and 8.0. tandfonline.com

| pH Range | Key Ionizing Group | pKa Value | Effect on Catalysis | Reference |

|---|---|---|---|---|

| Alkaline | Histidine-57 | ~6.75 | Maximal kcat/KM; deprotonated form is active. | acs.orgresearchgate.net |

| Acidic | Aspartate-189 | ~4.10 | Decreased kcat/KM; protonation abolishes activity. | acs.orgresearchgate.net |

| Acidic | Tetrahedral Intermediate (Oxyanion) | ~4.81 | Decreased acylation rate (k2); breakdown of the intermediate is rate-limiting. | acs.orgresearchgate.net |

| Neutral | T. volcanium Protease | 7.0 (Optimum) | Highest activity for N-succinyl-L-phenylalanine-p-nitroanilide hydrolysis. | tandfonline.com |

Surfactants: Surfactants can significantly enhance the rate of enzymatic hydrolysis, a phenomenon often referred to as superactivity. The hydrolysis of N-glutaryl-L-phenylalanine p-nitroanilide by α-chymotrypsin in the presence of cationic surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB) and cetyltrimethylammonium bromide (CTAB) shows a marked increase in reaction rate, with maximum activity observed near the surfactant's critical micelle concentration (CMC). nih.govresearchgate.netnih.gov This rate enhancement is attributed to favorable interactions between the enzyme, substrate, and surfactant molecules. Above the CMC, the catalytic efficiency may decrease, which is often due to the partitioning of the substrate into the micelles, reducing its availability to the enzyme in the aqueous phase. researchgate.netnih.gov The kinetic effects are a result of a compensation between a decrease in the catalytic constant (kcat) and a decrease in the Michaelis constant (KM). nih.gov

Salts: The presence of inorganic salts can also modulate enzyme activity. Divalent cations, in particular, can act as cofactors or stabilizers for proteases. For example, the activity of the chymotrypsin-like protease from T. volcanium was enhanced by more than two-fold in the presence of Ca²⁺ and Mg²⁺ ions at concentrations between 2–12 mM. tandfonline.com Conversely, high salt concentrations can sometimes lead to inhibition or changes in enzyme stability. The effect of salts like NaCl and CaCl₂ on the activity of serine proteases such as thrombin has also been a subject of investigation, indicating that ionic strength is an important parameter to consider in kinetic studies. nih.gov

Investigations with Trypsin-like Proteases

This compound and its analogs are valuable tools for studying the kinetics and specificity of trypsin-like proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine (B10760008) and arginine. acs.org

Comparative Substrate Hydrolysis Studies

Comparative studies using a range of p-nitroanilide substrates are essential for elucidating the substrate specificity of trypsin-like enzymes. While trypsin's primary specificity is for basic residues at the P1 position, the nature of the amino acid or blocking group at other positions (P2, P3, etc.) also influences the kinetic parameters. For instance, detailed kinetic analyses of trypsin with substrates like N-α-benzyloxycarbonyl-l-lysine p-nitroanilide have provided deep insights into its catalytic mechanism, including the determination of acylation and deacylation rate constants. acs.orgnih.gov In a comparative study, the serine protease nattokinase demonstrated a hydrolysis rate on 4-nitroacetanilide that was approximately six times faster than that of trypsin, suggesting lower substrate specificity for nattokinase. nhsjs.com Such studies allow for the ranking of substrate suitability and help in designing more specific substrates or inhibitors for particular enzymes.

Biochemical Characterization of Specific Trypsin Isoenzymes

The substrate is also employed in the biochemical characterization of newly isolated trypsin and trypsin-like enzymes from various sources. A notable example is the purification and characterization of trypsin from the viscera of the Indian Mackerel (Rastralliger kanagurta). researchgate.net The amidase-specific activity of the purified enzyme was determined using the chromogenic substrate benzoyl-dl-arginine-p-nitroanilide (BAPNA). This characterization revealed key biochemical properties of the enzyme, as summarized in the table below.

| Property | Value/Observation | Reference |

|---|---|---|

| Molecular Weight | ~26 kDa | researchgate.net |

| Optimal pH | 9.0 | researchgate.net |

| Optimal Temperature | 50°C | researchgate.net |

| Specific Substrate Used | Benzoyl-dl-arginine-p-nitroanilide (BAPNA) | researchgate.net |

| Specific Inhibitors | Soybean trypsin inhibitor (SBTI), N-p-tosyl-l-lysine chloromethyl ketone (TLCK) | researchgate.net |

| N-terminal Sequence | IVGGYESQPH | researchgate.net |

Assessment of Other Serine Proteases (e.g., Plasmin, Thrombin)

Beyond the chymotrypsin and trypsin families, this compound and similar chromogenic substrates are used to assess the activity of other important serine proteases involved in physiological processes like blood coagulation and fibrinolysis.

Plasmin: Plasmin is a key enzyme in the fibrinolytic system, responsible for dissolving blood clots. Its activity is commonly measured using synthetic chromogenic or fluorometric substrates. nih.govabcam.com While highly specific substrates like H-D-valyl-leucyl-lysine-p-nitroaniline are often preferred for plasmin assays, substrates with aromatic amino acids can also be cleaved, albeit potentially with lower efficiency. nih.gov The use of p-nitroanilide-derivatized substrates allows for direct, quantitative, and sensitive detection of plasmin activity in various samples. nih.gov

Thrombin: Thrombin is a central protease in the blood coagulation cascade. Its interaction with p-nitroanilide substrates has been extensively studied. Research has shown that the best substrates for thrombin typically have arginine at the P1 position, proline at the P2 position, and an apolar amino acid at the P3 position. nih.gov The hydrolysis of these substrates by thrombin often exhibits non-Michaelian kinetics, requiring more complex rate equations to accurately describe the v([S]) data. nih.gov While this compound does not fit the optimal substrate profile for thrombin due to the phenylalanine at the P1 position, it can still serve as a substrate to probe the broader specificity of the enzyme. The inhibitory effects of various compounds, such as sulfated polysaccharides, on thrombin activity are often evaluated by measuring the reduced rate of hydrolysis of a synthetic chromogenic substrate. mdpi.com

Investigations with Cysteine Proteases (e.g., Papain)

This compound can also be used to investigate the activity of cysteine proteases, such as papain. Papain, derived from papaya latex, is a well-studied cysteine protease with broad substrate specificity. nih.govmdpi.com It functions as an endopeptidase, capable of cleaving peptide bonds involving basic amino acids, as well as leucine and glycine (B1666218). sigmaaldrich.comproteopedia.org

Papain's activity is dependent on a catalytic triad (B1167595) that includes a nucleophilic cysteine thiol. nih.gov The enzyme shows a preference for amino acids with large hydrophobic side chains at the P2 subsite. sigmaaldrich.com Although this compound places the large hydrophobic phenylalanine residue at the P1 position, papain's broad specificity suggests it can still hydrolyze this substrate. The optimal pH for papain activity is generally in the range of 6.0 to 7.0. sigmaaldrich.comproteopedia.org The study of how papain hydrolyzes such substrates contributes to understanding the structural determinants of specificity within the papain-like cysteine protease family. nih.gov

Enzyme Immobilization and Its Impact on this compound Hydrolysis

Immobilizing enzymes on solid supports is a widely used strategy to enhance their stability, facilitate recovery, and enable reuse in continuous processes. nih.gov The hydrolysis of this compound can be studied using proteases immobilized through various methods, including physical adsorption, entrapment, or covalent attachment. nih.gov

Immobilization can, however, impact the enzyme's catalytic efficiency. Compared to their free counterparts, immobilized enzymes often exhibit lower activity and higher apparent Michaelis constants (KM). nih.gov This is frequently due to conformational changes upon immobilization or diffusional limitations that restrict the substrate's access to the active site. nih.gov

Despite these potential drawbacks, immobilization confers significant advantages. A study involving an aminopeptidase (B13392206) immobilized on layered double hydroxide (B78521) (LDH) particles demonstrated that the biocatalyst retained its ability to hydrolyze l-leucine-p-nitroanilide. nih.gov Importantly, the immobilized enzyme could be easily recovered by centrifugation and reused multiple times with no significant loss of activity. nih.gov Similarly, cysteine proteases like papain have been successfully immobilized on supports like chitosan (B1678972) using crosslinking agents. mdpi.com Applying these techniques to proteases that act on this compound could lead to the development of robust, reusable biocatalytic systems for various applications.

| Aspect | General Observation | Reference |

|---|---|---|

| Advantages | Increased stability, resistance to environmental changes, easy recovery, reusability, suitability for continuous processes. | nih.gov |

| Challenges | Potentially lower specific activity, higher apparent KM, substrate diffusion limitations. | nih.gov |

| Example (Aminopeptidase) | Immobilized on LDH, retained activity on l-leucine-p-nitroanilide, and was reusable. | nih.gov |

| Example (Cysteine Proteases) | Papain covalently bound to chitosan retains proteolytic activity. | mdpi.com |

Mechanistic and Kinetic Analysis of N Cbz L Phenylalanine 4 Nitroanilide Hydrolysis

Michaelis-Menten Kinetic Parameters (KM, kcat, kcat/KM) Derivation and Interpretation

The hydrolysis of N-Cbz-L-phenylalanine 4-nitroanilide by serine proteases conforms to the Michaelis-Menten model. This model describes the formation of a non-covalent enzyme-substrate complex (ES) which then proceeds through a series of steps to release the products. The key kinetic parameters derived from this model are the Michaelis constant (KM), the catalytic constant (kcat), and the specificity constant (kcat/KM).

KM (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate; a lower KM value indicates a higher affinity. For the multi-step mechanism of serine proteases, KM is a composite constant defined as KM = Ks * k3 / (k2 + k3), where Ks is the dissociation constant of the ES complex, and k2 and k3 are the rate constants for acylation and deacylation, respectively. acs.org

kcat (Catalytic Constant): Also known as the turnover number, kcat represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. It is a measure of the enzyme's catalytic efficiency once the substrate is bound. For the hydrolysis of anilide substrates, the acylation step (k2) is often much slower than the deacylation step (k3), making it the rate-limiting step. In such cases, kcat is approximately equal to k2 (kcat ≈ k2). acs.org

Kinetic constants for the hydrolysis of phenylalanine p-nitroanilide derivatives are determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. While specific data for this compound is not extensively tabulated in the literature, studies on closely related substrates provide valuable insights. For example, the hydrolysis of N-succinyl-L-phenylalanine-p-nitroanilide by a chymotrypsin-like serine protease from the archaeon Thermoplasma volcanium yielded a KM value of 2.2 mM. tandfonline.com The nature of the N-acyl group significantly influences the kinetic parameters; increasing the hydrophobicity of the acyl group can enhance the affinity for chymotrypsin (B1334515) (lower KM) while kcat may remain relatively constant. nih.gov

Below is an interactive table with representative kinetic data for the hydrolysis of a similar substrate, N-succinyl-L-phenylalanine-p-nitroanilide, by a chymotrypsin-like protease.

pH Dependence of Enzymatic Catalysis Utilizing this compound

The catalytic activity of serine proteases like chymotrypsin is profoundly dependent on the pH of the reaction medium. This dependence arises from the necessity for specific ionization states of the amino acid residues within the active site, particularly the catalytic triad (B1167595) (Serine-195, Histidine-57, Aspartate-102). youtube.comebi.ac.uk The pH profile of the reaction, typically a bell-shaped curve for kcat/KM versus pH, provides crucial information about the pKa values of these essential residues. acs.org

For the hydrolysis of anilide substrates, the kcat/KM value is maximal at alkaline pH and decreases as the pH is lowered. acs.org This decrease is governed by the protonation of key active site residues, which renders the enzyme catalytically inactive. acs.orgresearchgate.net

The pH dependence of kcat/KM reflects the ionization states of residues in the free enzyme. For serine proteases, this bell-shaped curve is typically defined by two pKa values. acs.org

Histidine-57: The ascending limb of the pH-rate profile (at lower pH) is dictated by the protonation state of the imidazole (B134444) side chain of His-57. This residue must be in its neutral, deprotonated form to act as a general base, accepting a proton from Ser-195 to activate it for nucleophilic attack. The pKa for this ionization is typically around 6.7-7.0. acs.org Protonation of His-57 prevents it from performing this essential function, thus abolishing catalytic activity. acs.org

Aspartate-102: In enzymes like trypsin, a second pKa around 4.1 is observed, attributed to a residue in the S1 specificity pocket (Asp-189). acs.org In the general catalytic mechanism of chymotrypsin, the negatively charged Asp-102 residue, located adjacent to His-57, functions to orient the histidine residue and stabilize the resulting positively charged imidazolium (B1220033) ion formed during the transition state. This interaction effectively raises the pKa of His-57, making it a more efficient proton acceptor at physiological pH. ebi.ac.uk

The following table summarizes the key residues and their required ionization states for catalysis.

For the hydrolysis of p-nitroanilide substrates, the rate-limiting step is typically acylation (kcat ≈ k2). acs.org The pH dependence of k2 is complex, often depending on the ionization of at least two groups. Studies on the analogous substrate N-α-benzyloxycarbonyl-l-lysine p-nitroanilide (Z-Lys-pna) show that the acylation rate (k2) decreases upon the protonation of two groups with pKa values of approximately 4.2 and 4.8. acs.orgresearchgate.net The lower pKa is assigned to a residue in the binding pocket, while the higher pKa is attributed to the oxyanion of the tetrahedral intermediate formed during this step. acs.orgresearchgate.net

In contrast, the deacylation rate (k3) is typically much faster for anilide substrates and its pH dependence is simpler. It generally depends on a single ionizing group with a pKa around 6.4, which is assigned to His-57 acting as a general base to activate a water molecule for the hydrolysis of the acyl-enzyme intermediate. acs.orgresearchgate.net

Elucidation of Catalytic Mechanisms through Hydrolysis Studies

Hydrolysis studies using this compound are instrumental in elucidating the catalytic mechanism of serine proteases. The reaction proceeds via a well-established pathway involving a "catalytic triad" of amino acids (Ser-195, His-57, Asp-102) in the enzyme's active site. libretexts.orgebi.ac.uk This mechanism is often referred to as a "ping-pong" mechanism, characterized by the formation of a covalent intermediate. libretexts.org

The key steps are:

Substrate Binding: The substrate binds to the active site, with the phenylalanine side chain fitting into a hydrophobic specificity pocket (the S1 pocket), which explains the enzyme's preference for aromatic residues. nih.gov

Nucleophilic Attack: His-57, acting as a general base, abstracts a proton from the hydroxyl group of Ser-195. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the substrate's scissile peptide bond. ebi.ac.uk

Tetrahedral Intermediate Formation: This attack forms a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen (the oxyanion) is stabilized by hydrogen bonds from backbone amide groups in a region known as the "oxyanion hole". ebi.ac.uk

Acyl-Enzyme Formation: The tetrahedral intermediate collapses. His-57, now acting as a general acid, donates a proton to the nitrogen of the scissile bond, facilitating the cleavage of the carbon-nitrogen bond and the release of the first product, 4-nitroaniline (B120555). This results in the formation of a covalent acyl-enzyme intermediate. libretexts.orgebi.ac.uk

Deacylation: A water molecule enters the active site. His-57 acts as a general base again, abstracting a proton from water to generate a highly nucleophilic hydroxide (B78521) ion. ebi.ac.uk

Second Tetrahedral Intermediate: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole. libretexts.org

Product Release: This intermediate collapses, with His-57 (as an acid) donating a proton back to the Ser-195 oxygen, breaking the covalent bond. This releases the second product (N-Cbz-L-phenylalanine) and regenerates the free, active enzyme. youtube.com

The existence of the acyl-enzyme intermediate is a hallmark of the serine protease mechanism. For chromogenic substrates like this compound, the kinetics exhibit a "pre-steady-state" burst phase. libretexts.org This initial rapid release of 4-nitroaniline corresponds to the fast acylation step (formation of the acyl-enzyme and release of the first product), which occurs once for each active site.

Role of Tetrahedral Intermediates and the Oxyanion Hole in Transition State Stabilization

The enzymatic hydrolysis of this compound, particularly by serine proteases like chymotrypsin, is a multi-step process. A key feature of this catalytic mechanism is the formation of a transient tetrahedral intermediate. This intermediate arises from the nucleophilic attack of the active site serine residue on the carbonyl carbon of the substrate's scissile amide bond.

The transition state, which resembles this tetrahedral intermediate, is inherently unstable. Its stabilization is crucial for catalysis and is primarily achieved through a specialized microenvironment within the enzyme's active site known as the "oxyanion hole". wikipedia.orgtaylorandfrancis.com This pocket is typically formed by the backbone amide groups of conserved glycine (B1666218) and serine residues. nih.gov

When the tetrahedral intermediate is formed, a negative charge develops on the formerly carbonyl oxygen atom, creating an oxyanion. researchgate.net The oxyanion hole provides a perfect electrostatic and geometric complement to this negatively charged oxygen. It stabilizes the transition state by donating hydrogen bonds from the backbone N-H groups to the oxyanion. taylorandfrancis.comnih.govresearchgate.net This stabilization lowers the activation energy of the reaction, thereby significantly accelerating the rate of hydrolysis. wikipedia.org The importance of the oxyanion hole is underscored by studies where mutation of a single residue within this site can lead to a drastic reduction in the catalytic rate. researchgate.net

While the existence and importance of the oxyanion hole in stabilizing the transition state are well-established for many serine protease substrates, some studies involving nitroanilide substrates have questioned the accumulation of a distinct tetrahedral intermediate. nih.gov Subzero-temperature stopped-flow experiments aimed at trapping this intermediate during the hydrolysis of several anilide substrates by trypsin and elastase did not provide conclusive spectroscopic evidence for its existence. nih.gov These studies suggest that for certain substrates like this compound, the catalytic cycle may proceed without the significant buildup of a detectable tetrahedral intermediate, or that its breakdown is extremely rapid.

Proton Transfer Pathways within the Enzyme Active Site

Proton transfer is a fundamental aspect of the catalytic mechanism for the hydrolysis of this compound by serine proteases. This process is orchestrated by the catalytic triad, typically composed of serine, histidine, and aspartate residues.

The catalytic cycle begins with the transfer of a proton from the hydroxyl group of the active site serine to the imidazole ring of the adjacent histidine residue. This proton transfer is facilitated by the aspartate residue, which polarizes the histidine, increasing its basicity. This process transforms the serine hydroxyl group into a potent nucleophile.

The now-activated serine attacks the carbonyl carbon of the substrate's amide bond, leading to the formation of the tetrahedral intermediate. The negatively charged oxyanion is stabilized in the oxyanion hole. Simultaneously, the protonated histidine donates a proton to the nitrogen atom of the scissile amide bond. This protonation facilitates the cleavage of the carbon-nitrogen bond, leading to the collapse of the tetrahedral intermediate and the release of the 4-nitroaniline leaving group.

The subsequent deacylation phase involves a water molecule acting as a nucleophile. The histidine residue, now in its basic form, abstracts a proton from the water molecule, activating it to attack the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate. The protonated histidine then donates a proton to the serine oxygen, leading to the collapse of the intermediate, release of the N-Cbz-L-phenylalanine product, and regeneration of the active enzyme.

Studies on the pH dependence of the kinetic parameters for the hydrolysis of similar anilide substrates have provided insights into the pKa values of the key ionizable groups involved in these proton transfer steps. For instance, in the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine p-nitroanilide, the catalytic activity is dependent on the ionization states of the active site histidine and an aspartate residue in the substrate-binding pocket. acs.orgresearchgate.net These findings support the proposed mechanism where protonation and deprotonation events involving the catalytic triad are critical for both the acylation and deacylation steps of the reaction.

Structure-Activity Relationships in this compound Hydrolysis

Influence of Amino Acid Residues at P1 and P2 Positions on Substrate Affinity and Catalytic Efficiency

The specificity and efficiency of enzymatic hydrolysis of peptide-like substrates such as this compound are profoundly influenced by the nature of the amino acid residues at the P1 and P2 positions. The P1 residue, in this case, L-phenylalanine, fits into the S1 specificity pocket of the enzyme. For chymotrypsin and related proteases, the S1 pocket is typically a deep, hydrophobic cavity that favorably accommodates large, aromatic side chains like that of phenylalanine. nih.gov This interaction is a primary determinant of substrate binding and orientation for catalysis.

The following table summarizes the kinetic parameters for the hydrolysis of different N-substituted-L-phenylalanine-p-nitroanilides by trypsin, illustrating the impact of the N-terminal group (which can be considered analogous to a P2-P3 interaction) on the kinetic parameters.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

| Z-GPA-pNA | 0.45 | 0.012 | 37.5 |

| Bz-GPA-pNA | 0.18 | 0.015 | 12.0 |

| Ac-GPA-pNA | 0.09 | 0.030 | 3.0 |

| Data adapted from a study on the hydrolysis of p-guanidino-L-phenylalanine substrates by bovine trypsin. nih.gov Z = benzyloxycarbonyl, Bz = benzoyl, Ac = acetyl. |

This data demonstrates that alterations in the group adjacent to the P1 phenylalanine residue can lead to significant changes in both the turnover rate and the affinity of the substrate for the enzyme.

Impact of the N-Cbz Moiety on Enzyme-Substrate Recognition and Binding

The presence of the Cbz group can also influence the conformational stability of the substrate, potentially pre-organizing it for a more favorable binding orientation within the active site. This can lead to a lower entropic penalty upon binding, thereby enhancing the affinity.

However, the Cbz group can also introduce steric constraints. The precise fit of this moiety within the enzyme's subsites is critical. Any steric hindrance can negatively impact binding and, consequently, the catalytic efficiency. The flexibility of the enzyme's active site loops can play a role in accommodating the Cbz group.

Studies involving the enzymatic deprotection of Cbz-protected amino acids have highlighted the specificity of certain enzymes for this protecting group. researchgate.net This suggests that specific interactions between the Cbz moiety and the enzyme active site are important for efficient catalysis. The table below shows the effect of different N-acyl groups on the kinetic parameters of α-chymotrypsin-catalyzed hydrolysis of p-nitroanilide substrates.

| N-Acyl Group | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

| N-Acetyl-L-phenylalanine-pNA | 0.034 | 0.32 | 0.106 |

| N-Glutaryl-L-phenylalanine-pNA | 0.048 | 0.89 | 0.054 |

| N-Succinyl-L-phenylalanine-pNA | 0.095 | 1.15 | 0.083 |

| Data from various studies on α-chymotrypsin kinetics. nih.govnih.govrsc.org |

While not a direct comparison with the Cbz group, this data illustrates how different N-acyl moieties, which occupy similar positions to the Cbz group, can significantly affect the kinetic parameters of the enzymatic reaction. The interplay of hydrophobicity, size, and conformational flexibility of the N-terminal protecting group is a key determinant in the structure-activity relationship of these substrates.

Advanced Analytical and Spectroscopic Methodologies Utilizing N Cbz L Phenylalanine 4 Nitroanilide

Chromatographic Techniques for Analysis and Separation of Reaction Products

Chromatographic techniques are essential for the detailed analysis and separation of reaction products derived from N-Cbz-L-phenylalanine 4-nitroanilide. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary methods employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantifying the substrate and its resulting products, such as N-Cbz-L-phenylalanine and the chromogenic p-nitroaniline. In a typical research scenario, a reverse-phase C18 column is used. researchgate.net For instance, in the analysis of related Cbz-protected amino acids and dipeptides, a mobile phase consisting of a mixture of triethylamine (B128534) solution and acetonitrile (B52724) allows for effective separation. mdpi.com Detection is commonly performed using a UV detector at a wavelength where both the substrate and products have significant absorbance, such as 260 nm. mdpi.com This method allows for the precise determination of reaction kinetics by measuring the decrease in the substrate peak area and the corresponding increase in the product peak areas over time. mdpi.com

Thin-Layer Chromatography (TLC) offers a simpler, more rapid, and cost-effective method for the qualitative and semi-quantitative analysis of reaction mixtures. nih.gov For the separation of aromatic amino acids like phenylalanine and its derivatives, high-performance silica (B1680970) gel plates (HPTLC) can be utilized. researchgate.net A buffered aqueous mobile phase, such as a zinc sulfate (B86663) solution, has been shown to be effective for separating closely related aromatic amino acids. researchgate.net After separation, the spots can be visualized under UV light or by using a staining agent like ninhydrin, which reacts with the primary amine of the released p-nitroaniline, to reveal the separated components. nih.gov This technique is particularly useful for monitoring the progress of a reaction and for the initial screening of enzyme activity. nih.gov

Table 1: Comparison of Chromatographic Techniques for Analyzing this compound Reactions

| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

|---|---|---|

| Principle | Differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | Differential migration of components up a stationary phase via capillary action of a liquid mobile phase. nih.gov |

| Resolution | High to very high. | Moderate to high (with HPTLC). researchgate.net |

| Analysis Time | Longer (minutes per sample). | Shorter (multiple samples can be run simultaneously). nih.gov |

| Quantification | Highly quantitative and reproducible. researchgate.net | Semi-quantitative to quantitative (with a densitometer). researchgate.net |

| Common Stationary Phase | C18 silica gel. mdpi.com | Silica gel 60 F254. researchgate.net |

| Common Mobile Phase | Acetonitrile/water or methanol (B129727)/water gradients, often with additives like triethylamine. mdpi.com | Buffered aqueous solutions or solvent mixtures like n-butanol, water, and acetic acid. nih.govresearchgate.net |

| Detection | UV-Vis detector, fluorescence detector, mass spectrometer. mdpi.comnih.gov | UV light, staining reagents (e.g., ninhydrin). nih.gov |

Spectrophotometric Methodologies for Real-Time Reaction Monitoring and Quantification

Spectrophotometry is a widely used technique for real-time monitoring of enzymatic reactions involving this compound. This is due to the chromogenic nature of the p-nitroanilide leaving group. Upon enzymatic cleavage of the amide bond, the colorless substrate is hydrolyzed to yield N-Cbz-L-phenylalanine and p-nitroaniline. The released p-nitroaniline is a yellow-colored compound with a distinct absorbance maximum, typically around 405-410 nm.

The rate of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance at this wavelength over time. This allows for the direct and real-time determination of enzyme activity. The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of p-nitroaniline under the specific assay conditions (e.g., pH, temperature, and buffer composition) is known.

This method is particularly advantageous for its simplicity, high throughput, and the ability to perform continuous kinetic assays. It is frequently employed in studies of proteases and other hydrolases. The use of similar p-nitrophenyl ester substrates has been documented for the assay of enzymes like bromelain. nih.gov The UV-visible absorption spectrum of phenylalanine itself shows peaks at shorter wavelengths, around 258 nm, which is distinct from the absorbance of p-nitroaniline, thus minimizing interference. thermofisher.comresearchgate.net

Table 2: Key Parameters for Spectrophotometric Assays with this compound

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Wavelength (λmax) | 405 - 410 nm | Wavelength of maximum absorbance for the product, p-nitroaniline, allowing for sensitive detection. |

| Substrate | This compound | Colorless substrate that releases a colored product upon cleavage. |

| Product Monitored | p-nitroaniline | The chromogenic product whose concentration is directly proportional to enzyme activity. |

| Molar Extinction Coefficient (ε) | Dependent on pH and buffer | A crucial constant for converting absorbance values into product concentration using the Beer-Lambert law. |

| Assay Type | Kinetic (continuous) | Allows for the real-time measurement of reaction rates. |

| Instrumentation | UV-Vis Spectrophotometer or Microplate Reader | Standard laboratory equipment for absorbance measurements. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays for Enzyme Activity and Substrate Discovery

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile platform for studying enzyme activity and for the discovery of new substrates. nih.govfrontiersin.org This technique offers several advantages over traditional spectrophotometric assays, including higher sensitivity, greater specificity, and the ability to analyze complex mixtures without the need for a chromogenic or fluorogenic tag. nih.govfrontiersin.org

In an LC-MS-based enzyme activity assay using this compound, the reaction mixture is first separated by HPLC to resolve the substrate, the product (N-Cbz-L-phenylalanine), and any potential side-products or inhibitors. nih.gov The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification and precise quantification of each species. nih.gov

This methodology is particularly valuable for:

Confirming product identity: MS provides definitive structural information, confirming that the observed enzymatic activity is indeed due to the cleavage of the intended substrate.

Studying inhibitor mechanisms: LC-MS can be used to identify and quantify the formation of inhibitor-enzyme complexes or to monitor the modification of the substrate or inhibitor.

High-throughput screening: Modern LC-MS systems can be automated for high-throughput screening of compound libraries to identify novel enzyme inhibitors or substrates. frontiersin.org

Substrate discovery: By incubating an enzyme with a library of potential substrates, LC-MS can be used to identify which compounds are modified by the enzyme, thereby facilitating the discovery of new substrates.

Research has demonstrated the successful application of LC-MS for studying the hydroxylation of phenylalanine and for the evaluation of enzyme inhibitors, highlighting its robustness and reliability. nih.govnih.gov

Table 3: Advantages of LC-MS in Enzyme Assays with this compound

| Advantage | Description |

|---|---|

| High Specificity | Mass spectrometry provides unambiguous identification of reactants and products based on their mass-to-charge ratio, minimizing false positives. nih.gov |

| High Sensitivity | Capable of detecting and quantifying very low concentrations of analytes, often in the picomolar to femtomolar range. nih.gov |

| Label-Free Detection | Does not require a chromogenic or fluorogenic label, allowing for the use of native substrates and the study of a broader range of enzymes. frontiersin.org |

| Analysis of Complex Mixtures | The chromatographic separation step allows for the analysis of complex biological samples by separating the analytes of interest from interfering matrix components. nih.gov |

| Structural Information | Tandem MS (MS/MS) can be used to fragment ions, providing structural information that can be used to identify unknown metabolites or degradation products. mdpi.com |

Development of Fluorescent Assay Systems Leveraging N-Cbz-L-phenylalanine Derivatives

While this compound is a chromogenic substrate, the principles of its design can be extended to the development of highly sensitive fluorescent assay systems. scbt.com Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon enzymatic cleavage. scbt.com These assays offer significantly higher sensitivity compared to colorimetric assays, making them ideal for high-throughput screening (HTS) and for studying enzymes with low activity levels. scbt.comnih.gov

A fluorogenic derivative of N-Cbz-L-phenylalanine could be synthesized by replacing the p-nitroanilide group with a fluorescent reporter group that is quenched in the intact substrate. For example, a fluorophore such as 7-amino-4-methylcoumarin (B1665955) (AMC) or a rhodamine derivative could be attached via an amide bond. taylorandfrancis.com In this design, the Cbz-protected phenylalanine provides specificity for the target enzyme, and upon cleavage of the amide bond, the free fluorophore is released, resulting in a significant increase in fluorescence intensity.

The development of such fluorescent assays involves:

Design and Synthesis: Creating a molecule where the fluorescence of a reporter group is masked and can be unmasked by the specific enzymatic reaction.

Enzyme-Coupled Assays: An alternative approach involves a two-step reaction where the product of the primary enzymatic reaction (e.g., N-Cbz-L-phenylalanine) is acted upon by a second enzyme to produce a fluorescent signal. nih.govnih.gov For instance, the breakdown of phenylalanine can be coupled to other enzymatic reactions that produce a fluorescent product. nih.govresearchgate.netrsc.orgdntb.gov.ua

High-Throughput Screening (HTS): The high sensitivity and microplate compatibility of fluorescent assays make them well-suited for HTS of large compound libraries to identify potential enzyme inhibitors. nih.govnih.govlimes-institut-bonn.de

These fluorescent systems provide powerful tools for drug discovery and for elucidating complex biological pathways. scbt.comnih.gov

Table 4: Comparison of Chromogenic vs. Fluorogenic Assays

| Feature | Chromogenic Assay (e.g., with p-nitroanilide) | Fluorogenic Assay (e.g., with AMC) |

|---|---|---|

| Principle | Enzymatic cleavage releases a colored product. | Enzymatic cleavage releases a fluorescent product. scbt.com |

| Sensitivity | Moderate. | High to very high. taylorandfrancis.com |

| Detection | Absorbance of visible light. | Fluorescence emission at a specific wavelength. taylorandfrancis.com |

| Instrumentation | Spectrophotometer or microplate reader. | Fluorometer or fluorescent microplate reader. |

| Signal-to-Background Ratio | Lower. | Higher. |

| Applications | Routine enzyme activity assays. | High-throughput screening, detection of low-level enzyme activity. scbt.comnih.gov |

Computational and Theoretical Investigations of N Cbz L Phenylalanine 4 Nitroanilide Interactions

Molecular Docking Studies for Predicting Enzyme-Substrate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex. digitellinc.com This method is crucial for understanding the initial recognition step between a protease and N-Cbz-L-phenylalanine 4-nitroanilide.

Docking algorithms systematically sample numerous possible conformations of the substrate within the enzyme's binding pocket, evaluating the energetic favorability of each pose using a scoring function. This process helps identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. For example, in studies of serine proteases, docking simulations can model how the phenylalanine residue of the substrate fits into the enzyme's specificity pocket and how the scissile amide bond is positioned relative to the catalytic triad (B1167595) (serine, histidine, and aspartate). researchgate.net

Research findings from docking studies on proteases with related p-nitroanilide substrates reveal critical determinants for binding. researchgate.net The orientation of the substrate is guided by specific interactions that ensure the carbonyl carbon of the scissile peptide bond is susceptible to nucleophilic attack by the catalytic serine residue.

Table 1: Key Interactions in Enzyme-Substrate Binding Predicted by Molecular Docking

| Interacting Component (Enzyme) | Interacting Component (Substrate) | Type of Interaction |

| Specificity Pocket | Phenylalanine side chain | Hydrophobic |

| Oxyanion Hole | Carbonyl oxygen of scissile bond | Hydrogen Bonding |

| Catalytic Triad (Ser/Cys) | Carbonyl carbon of scissile bond | Proximity for nucleophilic attack |

These predictive models are essential first steps that provide the structural basis for more advanced computational studies, such as QM/MM simulations. digitellinc.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Elucidating Hydrolysis Pathways

To study the chemical reaction of this compound hydrolysis, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. This method allows for the accurate investigation of bond-breaking and bond-forming events during the catalytic process. In a QM/MM simulation, the region of the system where the chemical reaction occurs (the substrate's scissile bond and the enzyme's catalytic residues) is treated with high-accuracy quantum mechanics, while the remainder of the protein and solvent is described by more computationally efficient molecular mechanics. nih.govmdpi.com

Studies on the hydrolysis of analogous p-nitroanilide substrates by cysteine proteases like papain have provided a detailed, step-by-step picture of the enzymatic mechanism. nih.gov The hydrolysis process typically involves two main stages: acylation and deacylation.

Acylation Stage :

A proton is transferred between catalytic residues (e.g., from His to a Cys-S⁻ ion-pair).

The activated nucleophile (e.g., Cys25) attacks the carbonyl carbon of the substrate's scissile bond. nih.gov

This leads to the formation of a tetrahedral intermediate.

The amide bond is cleaved, releasing the p-nitroanilide group and forming a covalent acyl-enzyme intermediate. nih.gov

Deacylation Stage :

A water molecule enters the active site.

The water molecule is activated by a catalytic residue (e.g., His) and attacks the carbonyl carbon of the acyl-enzyme intermediate.

A second tetrahedral intermediate is formed.

The covalent bond between the enzyme and the N-Cbz-L-phenylalanine moiety is broken, releasing the product and regenerating the free enzyme. nih.gov

QM/MM simulations can map the entire reaction pathway, identifying the structures of all intermediates and transition states along the way. nih.gov

Free Energy Calculations for Characterizing Catalytic Reaction Steps

While QM/MM simulations elucidate the pathway of a reaction, free energy calculations provide crucial information about the energetics and kinetics of the process. nih.gov By calculating the free energy profile along the reaction coordinate, scientists can determine the activation energy barriers for each step of the hydrolysis of this compound. nih.gov

In a detailed study of papain-catalyzed hydrolysis of a similar substrate, N-acetyl-Phe-Gly 4-nitroanilide, QM/MM-based free energy calculations quantified the energy barriers for the two main stages. nih.gov

Table 2: Calculated Free Energy Barriers for Papain-Catalyzed Hydrolysis

| Catalytic Stage | Calculated Free Energy Barrier (kcal/mol) | Experimental Activation Free Energy (kcal/mol) |

| Acylation | 20.0 | 17.9 |

| Deacylation | 10.7 | N/A |

Data from a study on N-acetyl-Phe-Gly 4-nitroanilide hydrolysis by papain, analogous to the process for this compound. nih.gov

Computational Modeling of Enzyme-Substrate Complexes and Transition States

A key output of QM/MM simulations is the detailed three-dimensional structure of all critical points along the reaction pathway, including the initial enzyme-substrate (Michaelis) complex, covalent intermediates, and the fleeting transition states. irb.hrnih.gov

Enzyme-Substrate Complex (ES) : Modeling reveals the precise geometry of the substrate in the active site just before the reaction begins. This includes the key distances between the enzyme's nucleophile and the substrate's carbonyl carbon.

Transition States (TS) : These are high-energy, transient structures that exist at the peak of the energy barriers. For peptide hydrolysis, the transition states typically involve the partially formed and partially broken bonds of the tetrahedral intermediate. Characterizing their structure is fundamental to understanding the catalytic mechanism, as enzymes function by stabilizing these transition states.

Intermediates (INT) : These are relatively more stable species that exist in valleys along the reaction coordinate, such as the tetrahedral and acyl-enzyme intermediates. nih.gov

For the hydrolysis of a p-nitroanilide substrate by papain, computational models have visualized these key structures, showing the exact bond lengths and atomic arrangements at each stage. For instance, in the transition state for the nucleophilic attack, the model shows the Cys-Sγ atom moving closer to the substrate's carbonyl carbon, with the C-O double bond elongating as it takes on single-bond character. nih.gov These structural snapshots provide an unparalleled level of detail that is often impossible to capture through experimental methods alone.

Comparative Analysis with Other Chromogenic and Fluorogenic Protease Substrates

Relative Hydrolysis Rates and Specificity Constants of N-Cbz-L-phenylalanine 4-nitroanilide Versus Analogs

For chymotrypsin (B1334515), the hydrolysis of this compound and its analogs is highly dependent on the nature of the N-acyl group (at the P2 position) and the amino acid residue (at the P1 position). Studies on N-acyl-L-phenylalanine 4-nitroanilides have shown that as the hydrophobicity of the N-acyl group increases, the affinity for chymotrypsin is enhanced (lower K_M), while the catalytic rate (k_cat) remains almost constant. nih.gov However, when an amino acid residue such as alanine (B10760859) or leucine (B10760876) is placed in the P2 position, k_cat tends to increase as K_M decreases. nih.gov

The following table presents kinetic data for the hydrolysis of various p-nitroanilide substrates by α-chymotrypsin, illustrating how structural modifications affect enzymatic activity.

Interactive Data Table: Kinetic Parameters of α-Chymotrypsin with Various p-Nitroanilide Substrates

| Substrate | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

| N-Succinyl-Ala-Ala-Pro-Phe -pNA | 0.046 | 76 | 1,650,000 |

| N-Benzoyl-Tyr -pNA | 0.95 | 0.087 | 92 |

| N-Glutaryl-Phe -pNA | 0.60 | 0.045 | 75 |

| N-Acetyl-Phe -pNA | 4.4 | 0.024 | 5.5 |

| N-Succinyl-L-Phenyl-Ala -pNA | - | - | - |

Data sourced from multiple studies for comparative purposes. Note that experimental conditions such as pH and temperature may vary between studies, affecting absolute values.

Analysis of these analogs reveals key structure-activity relationships:

N-Acyl Group: The N-Succinyl-Ala-Ala-Pro-Phe-pNA is a highly efficient substrate for chymotrypsin, exhibiting a very high specificity constant. sigmaaldrich.com This is due to the extended peptide-like structure which likely engages more of the enzyme's binding sites, leading to both high affinity and a high turnover rate. In contrast, simpler N-acyl groups like N-Glutaryl or N-Acetyl result in significantly lower catalytic efficiency. nih.govnih.gov

P1 Residue: Chymotrypsin shows a strong preference for large hydrophobic residues at the P1 position, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). libretexts.org Substrates like N-Benzoyl-L-tyrosine p-nitroanilide are effective, though less so than the extended Phe-containing substrate. acs.orgnih.gov

Advantages and Limitations of this compound in Comparison to Alternative Substrates (e.g., other p-nitroanilides, MCA derivatives)

The choice of substrate is critical for the design of a protease assay, with a trade-off often existing between sensitivity, specificity, and convenience.

Advantages:

Chromogenic Detection: The primary advantage of p-nitroanilide substrates is the simplicity of detection. Enzymatic cleavage releases the p-nitroaniline (pNA) moiety, which is a yellow chromophore with a distinct absorbance maximum around 410 nm. sigmaaldrich.com This allows for a continuous, real-time spectrophotometric assay without the need for additional reagents or specialized equipment beyond a standard plate reader or spectrophotometer.

Good Specificity: this compound is highly specific for chymotrypsin and chymotrypsin-like proteases due to the presence of the Phenylalanine residue at the P1 position, which fits well into the enzyme's hydrophobic S1 binding pocket. libretexts.org

Distinguishing Protease Activity: In complex mixtures, different pNA substrates can be used to distinguish between proteases. For example, a probe containing both a phenylalanine-pNA and a lysine-AMC (7-amino-4-methylcoumarin) unit could distinguish chymotrypsin (which cleaves the Phe-pNA bond) from trypsin (which cleaves the Lys-AMC bond) by monitoring both absorbance and fluorescence. mdpi.com

Limitations:

Lower Sensitivity: Compared to fluorogenic substrates, chromogenic assays using pNA are generally less sensitive. Fluorogenic substrates, such as those containing AMC or other coumarin (B35378) derivatives, release a highly fluorescent product upon cleavage. Fluorescence detection methods are inherently more sensitive than absorbance-based methods, allowing for the detection of lower enzyme concentrations or weaker enzymatic activity. mdpi.comnii.ac.jp

Substrate Solubility: Some peptide p-nitroanilides, particularly those with very hydrophobic N-acyl groups, can have limited solubility in aqueous buffers, which can complicate assay conditions and kinetic measurements.

Inner Filter Effect: At high substrate or product concentrations, the absorbance of the pNA product can interfere with the excitation or emission of light in fluorescent assays if used in combination, a phenomenon known as the inner filter effect.

Principles of Rational Substrate Design for Enhanced Protease Specificity and Sensitivity

Rational substrate design aims to create molecules that are selectively and efficiently cleaved by a target protease. This process relies on a deep understanding of the enzyme's structure, catalytic mechanism, and substrate-binding preferences.

The core principles include:

Exploiting Primary Specificity (S1 Pocket): The most critical interaction is between the substrate's P1 residue and the enzyme's S1 binding pocket. For chymotrypsin, this involves designing substrates with large, hydrophobic amino acids (Phe, Tyr, Trp) at the P1 position to ensure high affinity and proper orientation for catalysis. libretexts.org

Optimizing Secondary Interactions (P2, P3, P4…): Specificity and affinity can be significantly enhanced by extending the peptide chain from the P1 residue. By selecting amino acids for the P2, P3, and P4 positions that complement the enzyme's S2, S3, and S4 binding sites, a much tighter and more specific interaction can be achieved. This is evident in the superior kinetics of N-Succinyl-Ala-Ala-Pro-Phe-pNA compared to simpler substrates. sigmaaldrich.com

Introducing Unnatural Amino Acids: To create highly selective substrates capable of distinguishing between proteases with similar specificities (e.g., chymotrypsin and subtilisin), unnatural amino acids can be incorporated. These novel side chains can be designed to fit perfectly into the active site of one enzyme while causing steric hindrance or unfavorable interactions in the active site of another, thereby directing the substrate's reactivity. nii.ac.jp

Modifying the Leaving Group: The sensitivity of an assay is determined by the properties of the leaving group. Rational design involves choosing a reporter group that provides the strongest and most easily detectable signal. While p-nitroaniline is a reliable chromophore, fluorophores like AMC are chosen when maximum sensitivity is required. The choice of reporter group must be made without negatively impacting the enzyme's ability to bind and cleave the substrate.